Cas no 6085-53-6 (2-chloro-4-nitro-N-(propan-2-yl)aniline)
2-chloro-4-nitro-N-(propan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- NA
- 2-chloro-4-nitro-N-(propan-2-yl)aniline
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- Inchi: 1S/C9H11ClN2O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,1-2H3
- InChI Key: NEWJVSYAGACQOP-UHFFFAOYSA-N
- SMILES: N(C1C=CC(N(=O)=O)=CC=1Cl)C(C)C
2-chloro-4-nitro-N-(propan-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-164349-50mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-164349-100mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 100mg |
$238.0 | 2023-09-22 | ||
| Enamine | EN300-164349-250mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 250mg |
$249.0 | 2023-09-22 | ||
| Enamine | EN300-164349-500mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 500mg |
$260.0 | 2023-09-22 | ||
| Enamine | EN300-164349-1000mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 1000mg |
$271.0 | 2023-09-22 | ||
| Enamine | EN300-164349-2500mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 2500mg |
$529.0 | 2023-09-22 | ||
| Enamine | EN300-164349-5000mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 5000mg |
$783.0 | 2023-09-22 | ||
| Enamine | EN300-164349-10000mg |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 10000mg |
$1163.0 | 2023-09-22 | ||
| Enamine | EN300-164349-0.05g |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 0.05g |
$612.0 | 2023-06-08 | ||
| Enamine | EN300-164349-0.1g |
2-chloro-4-nitro-N-(propan-2-yl)aniline |
6085-53-6 | 0.1g |
$640.0 | 2023-06-08 |
2-chloro-4-nitro-N-(propan-2-yl)aniline Suppliers
2-chloro-4-nitro-N-(propan-2-yl)aniline Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-chloro-4-nitro-N-(propan-2-yl)aniline
Introduction to 2-chloro-4-nitro-N-(propan-2-yl)aniline (CAS No. 6085-53-6) and Its Applications in Modern Chemical Research
2-chloro-4-nitro-N-(propan-2-yl)aniline, identified by the chemical compound code CAS No. 6085-53-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a chloro and nitro substituent on a benzene ring with an N-propyl amine group, has garnered attention due to its versatile reactivity and potential applications in drug development. The structural features of 2-chloro-4-nitro-N-(propan-2-yl)aniline make it a valuable building block for synthesizing more complex molecules, particularly in the creation of bioactive agents.
The chemical properties of 2-chloro-4-nitro-N-(propan-2-yl)aniline are influenced by its aromatic system and the electron-withdrawing nature of the chloro and nitro groups. These substituents enhance the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This characteristic is particularly useful in medicinal chemistry, where such transformations are often employed to introduce new functional groups into target molecules. The presence of the N-propyl group also contributes to the compound's solubility and metabolic stability, which are critical factors in drug design.
In recent years, 2-chloro-4-nitro-N-(propan-2-yl)aniline has been explored in various research avenues, particularly in the development of novel pharmaceuticals. One notable area of interest is its role as a precursor in the synthesis of kinase inhibitors, which are widely used in cancer therapy. The nitro group can be reduced to an amine, allowing for further functionalization to create potent inhibitors targeting specific kinases involved in tumor growth and progression. Studies have demonstrated that derivatives of 2-chloro-4-nitro-N-(propan-2-yl)aniline exhibit promising inhibitory activity against certain kinases, making them attractive candidates for further optimization.
Another emerging application of 2-chloro-4-nitro-N-(propan-2-yl)aniline is in the field of agrochemicals. Researchers have investigated its potential as a precursor for herbicides and fungicides due to its ability to undergo various chemical modifications that enhance its biological activity. The chloro and nitro groups provide handles for further derivatization, allowing chemists to tailor the compound's properties for specific agricultural needs. Preliminary studies suggest that certain derivatives of this compound exhibit herbicidal activity by disrupting essential plant enzymes, offering a new strategy for weed control.
The synthesis of 2-chloro-4-nitro-N-(propan-2-yl)aniline itself is an interesting challenge that has been addressed through multiple methodologies. Traditional approaches involve nitration and chlorination of aniline derivatives, followed by alkylation with propanol. However, modern synthetic techniques have led to more efficient and sustainable routes. For instance, catalytic methods using transition metals have been explored to achieve selective functionalization without excessive byproducts. These advancements not only improve yield but also align with green chemistry principles by reducing waste and energy consumption.
The role of computational chemistry in understanding the reactivity of 2-chloro-4-nitro-N-(propan-2-yl)aniline cannot be overstated. Molecular modeling studies have provided insights into how different substituents influence electronic distributions and reaction pathways. Such knowledge is crucial for designing experiments aimed at optimizing synthetic routes and predicting biological activity. By leveraging computational tools, researchers can accelerate the discovery process, reducing the time required to develop new compounds from bench to market.
In conclusion, 2-chloro-4-nitro-N-(propan-2-yl)aniline (CAS No. 6085-53-6) is a multifaceted compound with significant potential in pharmaceuticals and agrochemicals. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for drug discovery and crop protection strategies. As research continues to evolve, new applications and synthetic methodologies will likely emerge, further solidifying its importance in modern chemical science.
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